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Compound of Interest

Compound Name: 4,5,6-Trichloro-2-methylpyrimidine

Cat. No.: B168368 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectral data for 4,5,6-trichloro-2-methylpyrimidine is not readily

available in public databases. The data presented in this guide, including NMR, IR, and MS,

are predicted values based on the analysis of structurally similar compounds and established

spectroscopic principles. These predictions are intended to provide a reasonable approximation

of the expected spectral characteristics for this molecule.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 4,5,6-trichloro-2-
methylpyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 2.5 - 2.8 Singlet 3H -CH₃

Table 2: Predicted ¹³C NMR Spectral Data
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Chemical Shift (δ) ppm Assignment

~ 160 - 165 C2

~ 155 - 160 C4/C6

~ 130 - 135 C5

~ 20 - 25 -CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~ 2950 - 3000 Medium C-H stretch (methyl)

~ 1550 - 1600 Strong C=N stretch (ring)

~ 1400 - 1450 Medium C=C stretch (ring)

~ 1000 - 1200 Strong C-Cl stretch

~ 700 - 800 Strong C-Cl stretch

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Relative Intensity (%) Assignment

196/198/200 High
[M]⁺ (Molecular ion with

chlorine isotopes)

161/163/165 Medium [M-Cl]⁺

126/128 Medium [M-2Cl]⁺

91 Low [M-3Cl]⁺
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Experimental Protocols
The following are detailed methodologies for acquiring the spectral data for 4,5,6-trichloro-2-
methylpyrimidine.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of purified 4,5,6-trichloro-2-methylpyrimidine.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry vial.

Ensure complete dissolution by vortexing or brief sonication.

If any particulate matter is visible, filter the solution through a pipette with a small cotton plug

directly into a clean NMR tube.

Cap the NMR tube securely and label it appropriately.

¹H NMR Acquisition:

Instrument: A 400 MHz or higher field NMR spectrometer.

Solvent: Chloroform-d (CDCl₃).

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1.0 s.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:
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Instrument: A 100 MHz or higher field NMR spectrometer.

Solvent: Chloroform-d (CDCl₃).

Temperature: 298 K.

Pulse Program: Proton-decoupled pulse program (zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2.0 s.

Spectral Width: 0-200 ppm.

IR Spectroscopy
Sample Preparation (ATR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 4,5,6-trichloro-2-methylpyrimidine sample directly onto

the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR

accessory.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to sample analysis.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of 4,5,6-trichloro-2-methylpyrimidine (approximately 1 mg/mL) in

a suitable volatile solvent such as methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

Data Acquisition (Electron Ionization - EI):

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI

source.

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.

Inlet System: Direct infusion or via GC separation. If using GC, a suitable temperature

program would be required to ensure elution of the compound.

Visualizations
The following diagrams illustrate the workflow for spectral analysis.
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Caption: Workflow for the spectral analysis of a chemical compound.
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Caption: Predicted fragmentation pathway in Mass Spectrometry.

To cite this document: BenchChem. [Spectroscopic Profile of 4,5,6-Trichloro-2-
methylpyrimidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168368#spectral-data-for-4-5-6-trichloro-2-
methylpyrimidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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